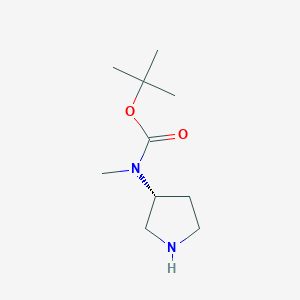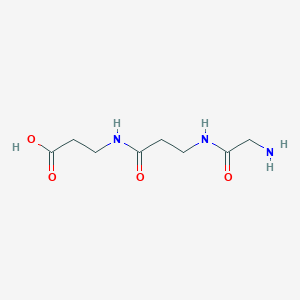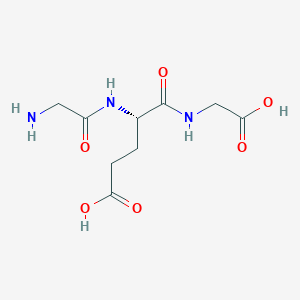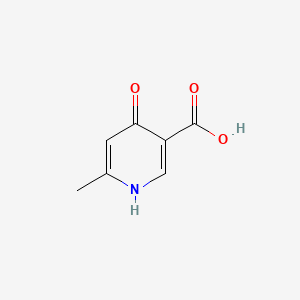
4-羟基-6-甲基烟酸
描述
4-Hydroxy-6-methylnicotinic acid (HL) is a compound that has been utilized in the synthesis of various lanthanide complexes. These complexes have been synthesized using a hydrothermal method, which involves the reaction of nitrate salts of lanthanide ions (Ln^III) with HL. The resulting complexes have been characterized by a range of techniques, including single-crystal X-ray diffraction, elemental analysis, FT-IR spectra, UV–vis spectra, TG analyses, and X-ray powder diffraction (XRPD) .
Synthesis Analysis
The hydrothermal synthesis of lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid has been successful in producing isomorphous lanthanide complexes. These complexes are homodinuclear species, which means they consist of two lanthanide ions bridged by two oxygen atoms from two L ligands. The synthesis process is characterized by the formation of these complexes in a controlled hydrothermal environment .
Molecular Structure Analysis
The molecular structure of the lanthanide complexes formed with 4-Hydroxy-6-methylnicotinic acid has been elucidated using single-crystal X-ray diffraction. The crystal structures consist of homodinuclear species, which are bridged by two oxygen atoms from two L ligands. This structural information is crucial for understanding the properties and potential applications of these complexes .
Chemical Reactions Analysis
The lanthanide complexes synthesized with 4-Hydroxy-6-methylnicotinic acid exhibit interesting photoluminescence properties. Specifically, the complex with samarium (Sm) demonstrates orange–red luminescence, while the complex with praseodymium (Pr) shows a luminescence spectrum typical for praseodymium complexes. These properties suggest potential applications in materials science, particularly in the field of luminescent materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of the lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid have been studied using various analytical techniques. The complexes have been characterized by FT-IR spectra, which provide information on the functional groups present and their interactions. UV–vis spectra give insights into the electronic transitions within the complexes, and TG analyses help in understanding their thermal stability. Additionally, X-ray powder diffraction (XRPD) confirms the crystallinity and phase purity of the synthesized complexes .
科学研究应用
Synthesis and Antibacterial Studies
4-Hydroxy-6-methylnicotinic acid has been studied for its potential in forming complexes with transition metals like Co, Ni, and Cu. These complexes, prepared by microwave irradiation, have been analyzed for their antibacterial properties against various bacteria including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Such studies indicate the potential application of 4-Hydroxy-6-methylnicotinic acid in developing new antibacterial agents (Verma & Bhojak, 2018).
Hydroxylation of Pyridine Carboxylic Acids
Research involving the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has demonstrated the capability to hydroxylate 6-methylnicotinate at the C2 position, producing 2-hydroxy-6-methylnicotinate. This enzymatic activity suggests the potential use of 4-Hydroxy-6-methylnicotinic acid in the preparation of hydroxylated heterocyclic carboxylic acid derivatives, with applications in organic synthesis and biotransformation processes (Tinschert et al., 2000).
Photoluminescence Properties
Studies on lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid have shown interesting photoluminescence properties. These complexes, synthesized via hydrothermal methods, have been characterized for their crystal structures and luminescent behaviors, suggesting potential applications in materials science, particularly in developing new photoluminescent materials (Guo et al., 2012).
Magnetic Properties in Coordination Compounds
Research into the magnetic properties derived from the coordination of 4-Hydroxy-6-methylnicotinic acid with 3d-metal ions has led to the discovery of compounds exhibiting unique magnetic behaviors. These findings could be significant in the field of material science, particularly in developing materials with specific magnetic properties (Razquin-Bobillo et al., 2022).
Crystal Structures and Hirshfeld Surface Analysis
The analysis of crystal structures and Hirshfeld surfaces of complexes derived from 4-Hydroxy-6-methylnicotinic acid has revealed insights into the intermolecular interactions and the influence of different metals on these interactions. Such studies are essential in crystallography and materials science for understanding the structural properties of molecular complexes (Luo et al., 2014).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and the compound should be handled in a well-ventilated area .
属性
IUPAC Name |
6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLDZLRTUWFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955410 | |
| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methylnicotinic acid | |
CAS RN |
33821-58-8, 67367-33-3 | |
| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


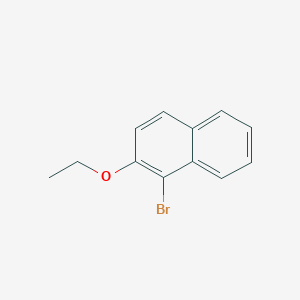
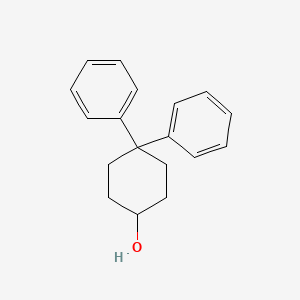
![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)
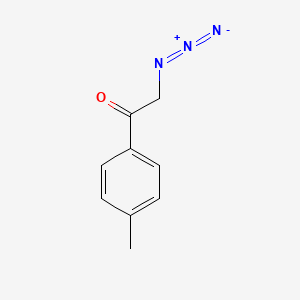
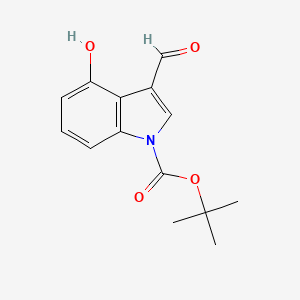
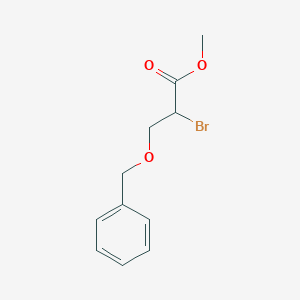
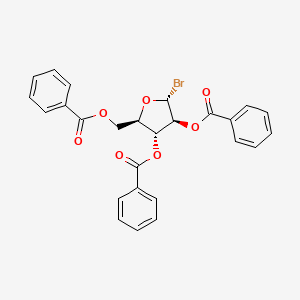
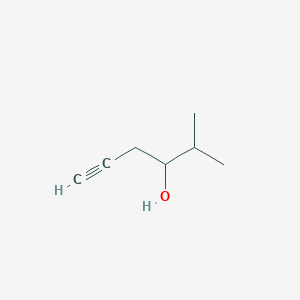
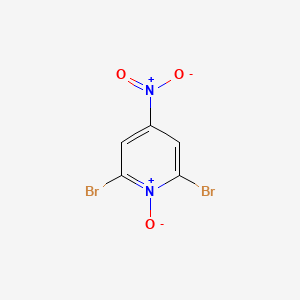
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
